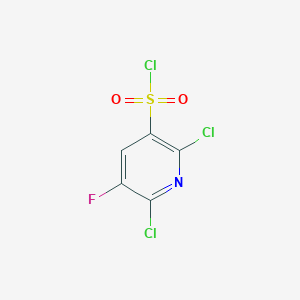
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated heterocyclic compound It is a derivative of pyridine, featuring chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively, and a sulfonyl chloride group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with sulfuryl chloride in the presence of a fluorinating agent such as cesium fluoride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and yield of the product.
化学反応の分析
Types of Reactions
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound, while oxidation reactions can produce sulfonic acid derivatives.
科学的研究の応用
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.
類似化合物との比較
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group and is used in the preparation of self-assembled monolayers (SAMs).
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound features a nitrile group and is used as a building block in the synthesis of pharmaceuticals, such as Gemifloxacin.
Uniqueness
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring covalent modification of biomolecules or the synthesis of sulfonyl-containing compounds.
特性
分子式 |
C5HCl3FNO2S |
|---|---|
分子量 |
264.5 g/mol |
IUPAC名 |
2,6-dichloro-5-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5HCl3FNO2S/c6-4-2(9)1-3(5(7)10-4)13(8,11)12/h1H |
InChIキー |
WVPQMGBJLRYOFH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1S(=O)(=O)Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


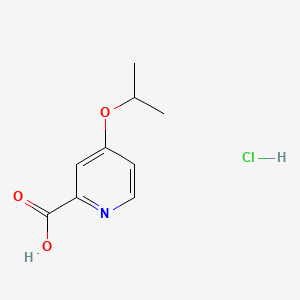
![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)

![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

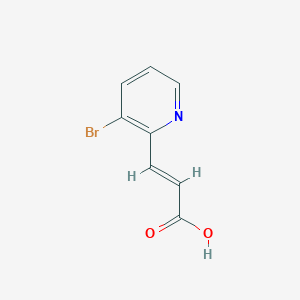
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
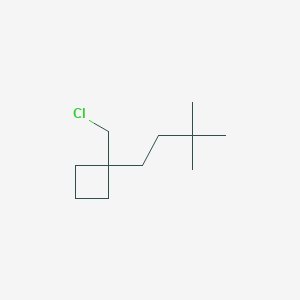
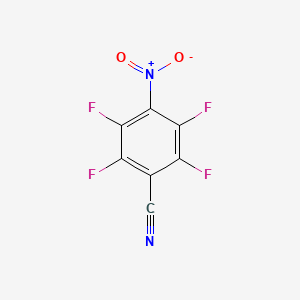
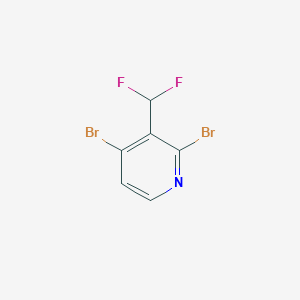
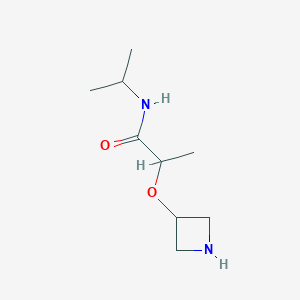
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)

